molecular formula C8H8O2S B1226076 3-(3-Methyl-2-thienyl)acrylic acid CAS No. 77741-66-3

3-(3-Methyl-2-thienyl)acrylic acid

Cat. No. B1226076
CAS RN: 77741-66-3
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives often involves organometallic reactions and polymerization techniques. For instance, derivatives of 3-(2-thienyl)acrylic acid have been synthesized via organotin reactions characterized by elemental analyses and spectroscopic methods, indicating the versatility of thiophene-containing compounds in synthesizing complex structures (Masood et al., 2002).

Molecular Structure Analysis

The molecular structure of poly(3-thiophen-3-yl acrylic acid), a polymer derived from this compound, has been explored using quantum chemical calculations and spectroscopic experiments. These studies have proposed structural models for the polymer, providing insights into the conformation and electronic properties of the material (Bertran et al., 2008)

Chemical Reactions and Properties

Chemical reactions involving this compound and its polymers include polymerization and functionalization processes that modify the compound's chemical properties for specific applications. For example, methylation of poly(acrylic acid) using trimethylsilyldiazomethane transforms the thiocarbonyl group to a thiol-end group, showcasing the compound's reactivity and potential for creating polymers with functional end groups (López-Pérez et al., 2019).

Physical Properties Analysis

The physical properties of polymers derived from this compound, such as poly(3-thiophen-3-yl acrylic acid), are characterized by their solubility in polar solvents, which is crucial for their application in various fields. The solubility and electronic properties derived from the molecular structure analysis highlight the potential of these polymers in electronic and photonic applications (Bertran et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their ability to undergo various chemical reactions and form complex structures, are fundamental to their application in synthesizing novel materials. The synthesis and characterization of organotin derivatives of 3-(2-thienyl)acrylic acid demonstrate the compound's versatility in forming compounds with specific geometric configurations around the metal atom, further indicating the potential for creating materials with tailored properties (Masood et al., 2002).

Scientific Research Applications

Synthesis of Antimicrobials

3-(5-Nitro-2-thienyl) acrylic acid, a derivative of 3-(3-Methyl-2-thienyl)acrylic acid, has been synthesized and studied for its antimicrobial properties. These compounds have shown potential antibacterial activity against various bacteria in vitro (Kimura, Yabuuchi, & Hisaki, 1962).

Conformational Analysis

(E)-α-Phenyl-β-(2-thienyl) acrylic acids, closely related to this compound, have been analyzed for their preferred conformation. These studies have implications in understanding the structural and functional properties of such compounds (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Electropolymerization and Electrochemical Characterization

Studies have been conducted on the electropolymerization and electrochemical characterization of acrylate substituted thiophene derivatives. These derivatives, including (3-thienyl) methylacrylate, show potential in the formation of electroactive films with applications in various electronic devices (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).

Photopolymerization

Thienyl acrylic acid methyl ester, a compound related to this compound, has been studied in its liquid state for photopolymerization. This research provides insights into the potential use of these compounds in creating non-shrinking, thermally stable photopolymers (Müller & Nuyken, 1991).

Asymmetric Synthesis

Research in asymmetric synthesis has led to the creation of (4-Methoxy-5-phenyl-3-thienyl) propionic acid from this compound. This advancement contributes to the development of chiral compounds with potential pharmaceutical applications (Stoll & Süess, 1974).

Organotin Derivative Synthesis

Organotin derivatives of 3-(2-thienyl)acrylic acid, closely related to this compound, have been synthesized. These compounds are characterized for their potential applications in inorganic and metal-organic chemistry (Masood, Ali, Danish, & Mazhar, 2002).

Quantum Chemical Calculations and Solar Cell Applications

Research involving quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester) suggests applications in solar cell technology. The structural and electronic properties of this polymer indicate potential in enhancing the efficiency of solar cells (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).

Safety and Hazards

“3-(3-Methyl-2-thienyl)acrylic acid” is considered hazardous. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77741-66-3, 102696-70-8
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3-METHYL-2-THIENYL)ACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-2-thienyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-2-thienyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-Methyl-2-thienyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Methyl-2-thienyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Methyl-2-thienyl)acrylic acid
Reactant of Route 6
3-(3-Methyl-2-thienyl)acrylic acid

Q & A

Q1: Why is 3-(3-Methyl-2-thienyl)acrylic acid important in analyzing residues of anthelmintic drugs?

A1: this compound (MTAA) is not the active compound in anthelmintics. It serves as a marker compound for the presence of morantel. This means that MTAA itself doesn't possess anthelmintic properties, but its presence in a sample indicates prior exposure to morantel.

Q2: How can scientists reliably identify this compound and its related compound, 3-(2-thienyl)-acrylic acid, in biological samples?

A2: Gas chromatography-mass spectrometry (GC/MS) coupled with selected ion monitoring (SIM) is a highly specific and sensitive technique used for identifying trace amounts of compounds like this compound (MTAA) and 3-(2-thienyl)-acrylic acid (TAA) in complex matrices like liver tissue. []

  1. Hydrolysis and Derivatization: Liver samples undergo alkaline hydrolysis to release MTAA and TAA from parent drug residues. These acids are then converted into their corresponding methyl ester derivatives (MTAAE and TAAE) to enhance their volatility and stability during GC analysis. []
  2. Separation and Detection: The derivatized samples are injected into the GC system, where the individual compounds are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer. []
  3. Ion Monitoring: The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment into ions with characteristic mass-to-charge ratios. SIM mode focuses on detecting specific ions pre-determined for each compound (MTAAE and TAAE), filtering out noise from other irrelevant ions. This enhances the sensitivity and selectivity of the analysis. []
  4. Confirmation: By comparing the retention times (time taken to travel through the GC column) and the relative intensities of the detected ions from the sample to those of known standards (MTAAE and TAAE), scientists can definitively confirm the presence and quantity of MTAA and TAA in the original liver sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.